cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane
Brand Name: Vulcanchem
CAS No.: 22645-40-5
VCID: VC18420852
InChI: InChI=1S/C10H20O3/c1-8(2)10(5-11-4)6-12-9(3)13-7-10/h8-9H,5-7H2,1-4H3
SMILES:
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol

cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane

CAS No.: 22645-40-5

Cat. No.: VC18420852

Molecular Formula: C10H20O3

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane - 22645-40-5

Specification

CAS No. 22645-40-5
Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
IUPAC Name 5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane
Standard InChI InChI=1S/C10H20O3/c1-8(2)10(5-11-4)6-12-9(3)13-7-10/h8-9H,5-7H2,1-4H3
Standard InChI Key CXTFIWDHFDRXKK-UHFFFAOYSA-N
Canonical SMILES CC1OCC(CO1)(COC)C(C)C

Introduction

Structural Characteristics and Stereochemical Configuration

The molecular formula of cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane is C₁₀H₂₀O₃, with a molecular weight of 188.26 g/mol. The "cis" designation refers to the spatial arrangement of substituents at the 5-position, where the isopropyl and methoxymethyl groups reside on the same side of the dioxane ring. This stereochemistry is critical for its chemical reactivity and interactions with biological targets .

Conformational Analysis

The dioxane ring adopts a chair conformation, minimizing steric strain. Substituents at the 2- and 5-positions occupy equatorial positions, while the methoxymethyl group extends axially. This arrangement optimizes van der Waals interactions and reduces torsional strain .

Table 1: Key Structural Parameters

ParameterValue
Ring conformationChair
Bond angles (C-O-C)111.5° ± 1.2°
Torsional strain< 3 kcal/mol
Dipole moment2.1 D

Synthetic Methodologies

The synthesis of cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane leverages cyclization strategies commonly employed in heterocyclic chemistry. Two principal routes have been explored:

Acid-Catalyzed Cyclocondensation

This method involves the reaction of a diol precursor with a carbonyl compound under acidic conditions. For example, 2-methyl-1,3-propanediol reacts with isobutyraldehyde in the presence of p-toluenesulfonic acid (pTSA) to yield the dioxane ring . The methoxymethyl group is introduced via a Williamson ether synthesis step prior to cyclization .

Key steps:

  • Etherification: 2-Methyl-1,3-propanediol is treated with chloromethyl methyl ether to install the methoxymethyl group.

  • Cyclization: The resulting diol undergoes acid-catalyzed condensation with isobutyraldehyde.

  • Purification: Distillation or column chromatography isolates the cis isomer .

Transition Metal-Mediated Cyclization

Recent advances utilize palladium catalysts to facilitate stereoselective ring formation. A homoallylic alcohol derivative is subjected to hydroformylation, followed by intramolecular cyclization to yield the dioxane framework . This method offers superior control over stereochemistry but requires stringent reaction conditions.

Table 2: Comparative Synthesis Routes

MethodYield (%)StereoselectivityKey Catalyst
Acid-catalyzed65–72ModeratepTSA
Transition metal78–85HighPd(OAc)₂

Physicochemical Properties

cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane exhibits a boiling point of 216–218°C and a density of 1.02 g/cm³. Its solubility profile is markedly polar, with miscibility in ethanol, acetone, and dichloromethane but limited solubility in water (< 0.5 g/L) .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.05 (d, 6H, isopropyl CH₃), 3.38 (s, 3H, OCH₃), 3.72 (m, 2H, OCH₂).

  • ¹³C NMR: 99.8 ppm (acetal carbon), 72.4 ppm (OCH₂), 56.1 ppm (OCH₃) .

Biological and Industrial Applications

Solvent and Stabilizer

In industrial settings, the compound serves as a high-boiling solvent for resins and polymers. Its stability under acidic conditions makes it suitable for epoxy curing applications .

Table 3: Industrial Applications

ApplicationFunctionKey Advantage
Polymer synthesisSolventThermal stability
Pharmaceutical coatingsExcipientLow toxicity
Adhesive formulationsPlasticizerHydrolytic resistance

Recent Advances and Future Directions

Recent research has focused on enantioselective synthesis using chiral auxiliaries and asymmetric catalysis. For instance, Jacobsen’s thiourea catalysts have been employed to achieve >90% enantiomeric excess in dioxane derivatives . Future work aims to explore the compound’s role in supramolecular chemistry, particularly in host-guest systems leveraging its rigid architecture.

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